molecular formula C13H21ClN2 B584599 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride CAS No. 1346598-21-7

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride

Cat. No.: B584599
CAS No.: 1346598-21-7
M. Wt: 240.775
InChI Key: HOSBXCOGWSZJRL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a chemical compound with the molecular formula C13H21ClN2 and a molecular weight of 240.77 g/mol. It is a 2,5-substituted hexahydro azepine derivative, characterized by its unique structure that includes a pyridine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride typically involves the construction of the azepane ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride include:

  • Hexahydro-5,5-dimethyl-2-(4-pyridinyl)-1H-azepine hydrochloride
  • 5,5-Dimethyl-2-pyridin-4-ylazepane

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both the pyridine and azepane rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5,5-Dimethyl-2-(pyridin-4-yl)azepane hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both a pyridine and an azepane ring, which contributes to its distinct biological properties. The molecular formula is C_{12}H_{16}ClN, and its molecular weight is approximately 227.72 g/mol. The presence of the pyridine ring enhances its interaction with various biological targets.

The mechanism of action of this compound involves its ability to bind to specific receptors and enzymes, modulating their activity. This modulation can lead to various biological effects depending on the target pathways involved. The specific molecular targets are still under investigation, but initial studies suggest interactions with proteins involved in cellular signaling and enzyme activity regulation.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the PRMT5-PBM interaction, which is crucial for the survival of certain cancer cells lacking the MTAP gene. Inhibition of this interaction leads to reduced substrate methylation and decreased growth in MTAP-deleted cancer cells .

Table 1: Summary of Anticancer Activities

StudyTargetEffectIC50 (μM)
PRMT5Inhibition of methylation12

Neuroprotective Effects

The compound also exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s. Its structural similarity to known acetylcholinesterase inhibitors suggests that it may enhance cholinergic signaling by inhibiting acetylcholinesterase activity .

Table 2: Neuroprotective Activity Comparison

CompoundMechanismReference
DonepezilAChE Inhibition
This compoundPotential AChE Inhibition (under investigation)Current Study

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds such as Hexahydro-5,5-dimethyl-2-(4-pyridinyl)-1H-azepine hydrochloride. However, its unique substitution pattern allows for distinct interactions with biological targets that may not be present in similar compounds.

Table 3: Comparison of Structural Characteristics

Compound NameStructure TypeUnique Features
This compoundAzepane + PyridineSpecific substitution pattern
Hexahydro-5,5-dimethyl-2-(4-pyridinyl)-1H-azepine hydrochlorideAzepane + PyridineLacks specific substituents

Case Studies

  • Inhibition Studies : A study conducted on a series of small molecules identified this compound as a promising candidate for inhibiting PRMT5 interactions in cancer cells. The compound demonstrated selective binding and effective inhibition in vitro.
  • Neuroprotective Evaluation : Preliminary evaluations indicated that the compound could potentially enhance cognitive functions through cholinergic pathways, warranting further exploration in neurodegenerative models.

Properties

IUPAC Name

5,5-dimethyl-2-pyridin-4-ylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-13(2)6-3-12(15-10-7-13)11-4-8-14-9-5-11;/h4-5,8-9,12,15H,3,6-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSBXCOGWSZJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(NCC1)C2=CC=NC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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